molecular formula C16H18N2O3S B2981270 3-BENZENESULFONAMIDO-N-(2-METHYLPHENYL)PROPANAMIDE CAS No. 881934-14-1

3-BENZENESULFONAMIDO-N-(2-METHYLPHENYL)PROPANAMIDE

Cat. No.: B2981270
CAS No.: 881934-14-1
M. Wt: 318.39
InChI Key: HLJUYCGBPLKOOW-UHFFFAOYSA-N
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Description

3-Benzenesulfonamido-N-(2-methylphenyl)propanamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties . The structure of this compound consists of a benzenesulfonamide group attached to a propanamide moiety, with a 2-methylphenyl substituent.

Preparation Methods

The synthesis of 3-Benzenesulfonamido-N-(2-methylphenyl)propanamide typically involves the reaction of benzenesulfonyl chloride with 2-methylphenylpropanamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Benzenesulfonamido-N-(2-methylphenyl)propanamide undergoes various chemical reactions, including:

Scientific Research Applications

3-Benzenesulfonamido-N-(2-methylphenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzenesulfonamido-N-(2-methylphenyl)propanamide involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many solid tumors. By inhibiting CA IX, the compound disrupts the pH regulation in cancer cells, leading to reduced cell proliferation and increased apoptosis . The molecular targets and pathways involved include the binding of the sulfonamide group to the active site of CA IX, preventing its catalytic activity.

Comparison with Similar Compounds

3-Benzenesulfonamido-N-(2-methylphenyl)propanamide can be compared with other benzenesulfonamide derivatives, such as:

    4-Benzenesulfonamido-N-(2-methylphenyl)propanamide: Similar structure but with a different position of the sulfonamide group.

    3-Benzenesulfonamido-N-(2-chlorophenyl)propanamide: Contains a chlorine substituent instead of a methyl group.

    3-Benzenesulfonamido-N-(2-methoxyphenyl)propanamide: Contains a methoxy substituent instead of a methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which influences its biological activity and enzyme inhibition properties .

Properties

IUPAC Name

3-(benzenesulfonamido)-N-(2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-13-7-5-6-10-15(13)18-16(19)11-12-17-22(20,21)14-8-3-2-4-9-14/h2-10,17H,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJUYCGBPLKOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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